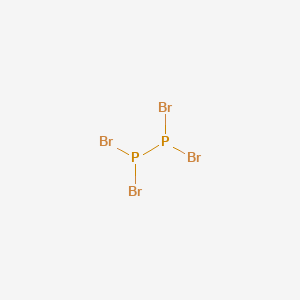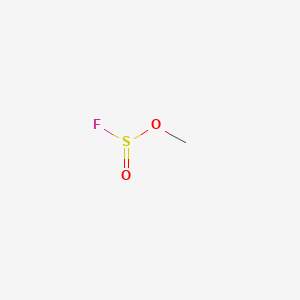
Rhodanine, 3-(3-chloro-4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodanine, 3-(3-chloro-4-iodophenyl)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core. Rhodanine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 3-(3-chloro-4-iodophenyl)- typically involves the reaction of 3-chloro-4-iodoaniline with rhodanine under specific conditions. The process generally includes:
Starting Materials: 3-chloro-4-iodoaniline and rhodanine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or water. The mixture is heated to facilitate the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for Rhodanine, 3-(3-chloro-4-iodophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to mix the starting materials under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification and Quality Control: Employing industrial-scale purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Rhodanine, 3-(3-chloro-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine or iodine atoms.
Scientific Research Applications
Rhodanine, 3-(3-chloro-4-iodophenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Rhodanine, 3-(3-chloro-4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor of enzymes involved in various biological processes, such as aldose reductase in the polyol pathway.
Induce Apoptosis: Trigger apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Disrupt Microbial Cell Walls: Interfere with the synthesis of microbial cell walls, leading to antimicrobial effects.
Comparison with Similar Compounds
Rhodanine, 3-(3-chloro-4-iodophenyl)- can be compared with other rhodanine derivatives, such as:
Rhodanine-3-acetic acid: Known for its antidiabetic properties and use in the treatment of diabetic complications.
Rhodanine-3-propionic acid: Studied for its antimicrobial and antifungal activities.
Rhodanine-3-butyric acid: Investigated for its potential anticancer properties.
Uniqueness
Rhodanine, 3-(3-chloro-4-iodophenyl)- is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which can enhance its biological activity and provide distinct chemical reactivity compared to other rhodanine derivatives .
Properties
CAS No. |
23517-57-9 |
|---|---|
Molecular Formula |
C9H5ClINOS2 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
3-(3-chloro-4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H5ClINOS2/c10-6-3-5(1-2-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 |
InChI Key |
NOEHQZDCBDHPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



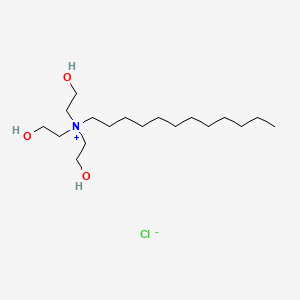
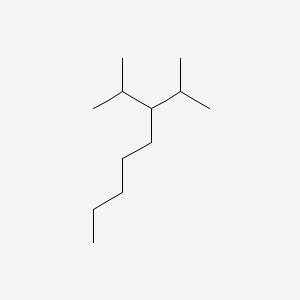
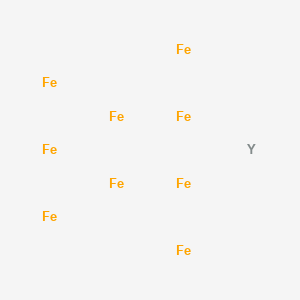
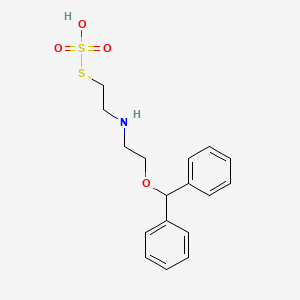
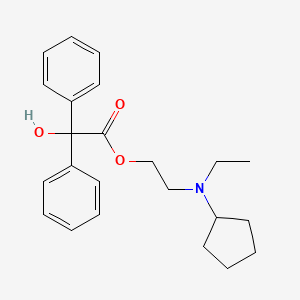
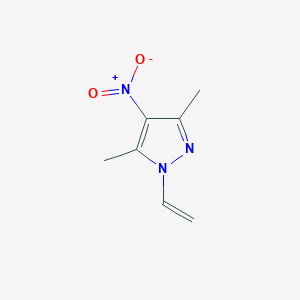
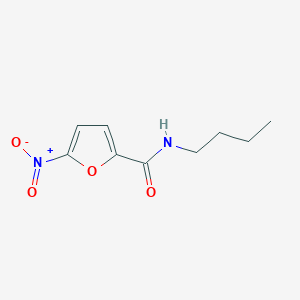
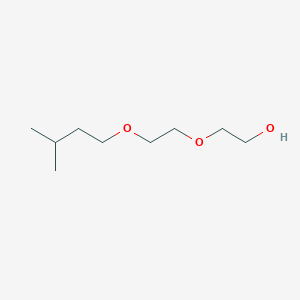
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)


